tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Overview
Description
tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by its complex structure, which includes a nitro group, a tert-butyl ester, and a partially hydrogenated naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Nitration: The introduction of the nitro group is usually achieved through nitration reactions using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled conditions to avoid over-nitration.
Esterification: The tert-butyl ester group is introduced via esterification, often using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic medium.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The nitro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Naphthyridines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis under physiological conditions, releasing the active naphthyridine core.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-nitro-1,6-naphthyridine-6-carboxylate: Lacks the hydrogenation on the naphthyridine ring.
tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Contains an amino group instead of a nitro group.
tert-Butyl 3-nitro-1,6-naphthyridine-6-carboxylate: Similar structure but without the hydrogenation on the naphthyridine ring.
Uniqueness
The unique combination of a nitro group, a tert-butyl ester, and a partially hydrogenated naphthyridine ring in tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate provides distinct reactivity and potential applications that are not shared by its non-hydrogenated or amino-substituted analogs. This makes it a valuable compound for specific synthetic and research purposes.
Properties
IUPAC Name |
tert-butyl 3-nitro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)15-5-4-11-9(8-15)6-10(7-14-11)16(18)19/h6-7H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUXRZQTDKBQBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448954 | |
Record name | tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355818-98-3 | |
Record name | tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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